molecular formula C11H13N5O B1434431 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1955547-14-4

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1434431
CAS No.: 1955547-14-4
M. Wt: 231.25 g/mol
InChI Key: WDDJGTYPVLIZIL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole is a key research compound identified as a covalent inhibitor of the KRAS G12C mutant protein, a prominent and historically challenging oncogenic driver. This molecule functions by irreversibly binding to the switch-II pocket (S-IIP) of the GDP-bound, inactive state of KRAS G12C, thereby trapping it in its inactive conformation and preventing downstream signaling through the MAPK pathway. Its primary research value lies in the investigation of resistance mechanisms to first-generation KRAS G12C inhibitors, such as sotorasib and adagrasib. Researchers utilize this compound to study and overcome adaptive feedback reactivation of the pathway and the emergence of secondary mutations, as highlighted in recent studies exploring next-generation KRAS-targeting strategies. This makes it an essential tool for advancing the understanding of targeted cancer therapy, combination treatment approaches, and the development of novel therapeutic agents for KRAS-driven cancers like non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.

Properties

IUPAC Name

3-cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-7(1)10-14-11(17-15-10)8-6-16-4-3-12-5-9(16)13-8/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDJGTYPVLIZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN4CCNCC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of O-acylamidoximes. This process generally involves two key steps:

  • Acylation of Amidoximes: The amidoxime precursor is acylated using acid anhydrides or acyl chlorides to form O-acylamidoxime intermediates.
  • Cyclization (Thermal or Catalyzed): The O-acylamidoxime undergoes cyclodehydration, often thermally induced or catalyzed by fluoride ions (e.g., tetrabutylammonium fluoride), to form the 1,2,4-oxadiazole ring.

This two-step sequence can be performed either as isolated intermediate steps or as a one-pot reaction without isolating the intermediate, depending on the substrate and desired efficiency.

Specific Preparation of 3,5-Disubstituted 1,2,4-Oxadiazoles

For compounds similar to 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole, the 3- and 5-positions of the oxadiazole ring are substituted with heterocyclic and cyclopropyl groups, respectively. The preparation involves:

  • Starting Materials: Amidoximes bearing the heterocyclic substituent (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl) are synthesized or procured.
  • Acylation: The amidoxime is acylated with cyclopropanecarbonyl chloride or anhydride to introduce the cyclopropyl group at the 3-position.
  • Cyclization: The acylated amidoxime is then cyclized by heating in solvents such as toluene or xylene, or by using fluoride ion catalysis (e.g., TBAF in THF) to afford the 1,2,4-oxadiazole ring.

The cyclization can be performed under reflux conditions for several hours or accelerated by microwave irradiation or solid-supported catalysis to improve yield and reduce reaction time.

One-Pot vs. Two-Step Procedures

  • Two-Step Procedure: Involves isolation of the O-acylamidoxime intermediate after acylation, followed by cyclodehydration. This method allows purification of intermediates and can improve control over reaction conditions but may be more time-consuming.
  • One-Pot Procedure: The amidoxime is reacted directly with an acylating agent under heating, leading to in situ formation of the O-acylamidoxime and subsequent cyclization without isolation. This method often yields slightly higher product amounts and is more efficient for library synthesis.

Catalytic and Solvent-Free Methods

  • Fluoride Ion Catalysis: Use of tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) as catalysts in solvents like THF or under solvent-free microwave irradiation has been shown to facilitate cyclization efficiently, reducing reaction times and improving environmental friendliness.
  • Microwave Irradiation: Microwave-assisted synthesis accelerates both acylation and cyclization steps, often yielding higher purity products in shorter times.
  • Solid Support Synthesis: Immobilization of nitrile precursors on solid supports followed by conversion to amidoximes and cyclization with TBAF has been reported to streamline synthesis and facilitate purification.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is typically introduced via:

Example Synthetic Procedure (Literature-Inspired)

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of amidoxime precursor bearing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl group Amidoxime prepared from corresponding nitrile via hydroxylamine treatment High purity confirmed by NMR
2 Acylation with cyclopropanecarbonyl chloride in dichloromethane, presence of base (e.g., diisopropylethylamine) Formation of O-acylamidoxime intermediate Isolated or used in situ
3 Cyclization by heating in toluene or reflux with TBAF in THF at room temperature Formation of 1,2,4-oxadiazole ring Yields typically 60-80%
4 Purification by crystallization or chromatography Final compound isolated Confirmed by melting point, NMR, IR, elemental analysis

Analytical Confirmation

The successful preparation of 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole is confirmed by:

  • NMR Spectroscopy: Disappearance of amidoxime NH signals and appearance of characteristic oxadiazole ring signals.
  • IR Spectroscopy: Loss of amidoxime OH/NH bands and appearance of characteristic C=N and C-O stretching bands of oxadiazole.
  • Elemental Analysis: Consistency with calculated values for C, H, N content.
  • Melting Point: Sharp melting point consistent with literature or predicted values.

Summary Table of Preparation Methods

Aspect Method Details Advantages Limitations
Acylation Acid anhydrides or acyl chlorides (e.g., cyclopropanecarbonyl chloride) in solvents like dichloromethane High selectivity, well-established Requires moisture-free conditions
Cyclization Thermal reflux in toluene/xylene or catalysis with TBAF/KF in THF or solvent-free microwave irradiation Efficient ring closure, shorter reaction times with catalysis Some methods require long heating or specialized equipment
One-Pot vs Two-Step One-pot combines acylation and cyclization; two-step isolates intermediate One-pot is time-saving and higher yield; two-step allows purification Two-step is more labor-intensive
Catalysis TBAF, KF, or phosphorus pentoxide for dehydration Enhanced reaction rates, environmentally friendly options Catalyst cost and handling considerations
Solid Support Resin-bound nitriles converted to amidoximes and cyclized Facilitates purification and library synthesis Requires solid-phase synthesis expertise

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives

  • 3-(4-Trifluoromethylphenyl)-5-(3-cyclopropylpyrazolyl)-1,2,4-oxadiazole (): This analog replaces the THIP group with a trifluoromethylphenyl-pyrazole system. However, the absence of the THIP moiety likely shifts its activity away from Gαq protein modulation, a key feature of the target compound .

Pyrazolo[1,5-a]pyrimidine-Oxadiazole Hybrids ():

These compounds combine oxadiazole with pyrazolopyrimidine cores. The pyrimidine ring introduces additional hydrogen-bonding sites, which may improve selectivity for kinase targets. In contrast, the target compound’s THIP group is structurally simpler but may offer better solubility due to reduced aromaticity .

THIP-Based Compounds

BIM-46174 and BIM-46187 ():

These dimeric THIP derivatives are heterocyclized dipeptides with proven Gαq protein inhibition (IC₅₀ values in the nanomolar range).

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Hydrazones ():

Replacing the pyrazine ring with pyridine (reducing nitrogen content) shifts activity toward antibacterial effects. For example, hydrazone derivatives (e.g., compounds 8d–8f ) exhibit zones of inhibition up to 33 mm against E. coli and S. aureus. The target compound’s pyrazine moiety may instead favor interactions with eukaryotic signaling proteins like Gαq .

Protein Inhibition Potential

The THIP group in the target compound is critical for Gαq protein interactions, as seen in BIM-46174. However, monomeric THIP derivatives typically show reduced efficacy compared to dimeric forms like BIM-46185. Molecular dynamics simulations suggest that the oxadiazole core may compensate by providing rigidity, enhancing binding affinity .

Antimicrobial Activity

While THIP-pyridine hydrazones () show strong antibacterial activity, the target compound’s pyrazine ring and cyclopropyl group may reduce such effects. Pyrazine derivatives are less commonly associated with antimicrobial action, likely due to differences in membrane penetration or target specificity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BIM-46174 THIP-Pyridine Hydrazone (8d)
Molecular Weight ~320 g/mol* 498.5 g/mol 285.3 g/mol
LogP (Predicted) 2.1–2.5 3.8 1.9
Solubility (µg/mL) Moderate (25–50) Low (<10) High (>100)
Key Functional Groups Oxadiazole, THIP, Cyclopropyl Dimeric THIP, Dipeptide Pyridine, Hydrazone

*Estimated based on structural analogs.

The target compound’s lower molecular weight and logP compared to BIM-46174 suggest improved bioavailability.

Biological Activity

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Overview of the Compound

This compound features a unique combination of a cyclopropyl group, an imidazo[1,2-a]pyrazine moiety, and an oxadiazole ring. Its molecular formula is C11H13N5OC_{11}H_{13}N_{5}O with a molecular weight of 231.25 g/mol. The structure is characterized by various functional groups that contribute to its biological reactivity and interactions with cellular targets.

Structural Properties

PropertyDetails
IUPAC Name 3-cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
Canonical SMILES C1CC1C2=NOC(=N2)C3=CN4CCNCC4=N3

Synthesis

The synthesis typically involves multi-step processes starting from commercially available precursors. The cyclization of appropriate intermediates under controlled conditions is a common method used to produce this compound. Optimization techniques such as continuous flow reactors are explored for industrial applications to enhance yield and purity while minimizing environmental impact .

The biological activity of 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole is primarily attributed to its interaction with specific molecular targets including enzymes and receptors involved in various biochemical pathways. The compound's unique structural features allow it to modulate the activity of these targets effectively .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on related compounds with oxadiazole frameworks. In these studies:

  • Certain derivatives showed selective toxicity towards cancer cell lines while maintaining low toxicity in normal cell lines (e.g., L929), indicating a promising therapeutic window .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole:

  • Antimalarial Activity : A study on hydrazone derivatives indicated significant in vitro efficacy against Plasmodium falciparum, leading to further interest in exploring similar heterocyclic compounds for antimalarial properties .
  • Cytotoxicity and Viability : In vitro assays demonstrated that certain oxadiazole derivatives could enhance cell viability in specific cancer models while exhibiting cytotoxic effects at higher concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole and imidazo[1,2-a]pyrazine moieties in this compound?

  • Methodological Answer :

  • The oxadiazole ring is typically synthesized via cyclization reactions. For example, cyclopropylamine and trichloroacetic acid can react in the presence of phosphorus oxychloride to form the oxadiazole core .
  • The imidazo[1,2-a]pyrazine moiety is often built using cyclocondensation or cycloaddition methods. For instance, cyclization of 5,6,7,8-tetrahydroimidazo precursors with appropriate electrophiles (e.g., carbonyl compounds) under reflux conditions is common .
    • Critical Consideration : Optimize reaction time and temperature to avoid side products like over-oxidized derivatives.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Oxadiazole protons appear as singlets near δ 8.5–9.0 ppm.
  • Cyclopropyl protons show splitting patterns (δ 1.0–2.0 ppm) due to ring strain .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess viability at varying concentrations .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of the target compound?

  • Methodological Answer :

  • Catalytic Optimization : Replace traditional dehydrating agents (e.g., POCl3_3) with greener alternatives like molecular sieves or ionic liquids .
  • Purification Techniques : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions .
    • Data Contradiction Note : Some studies report lower yields with greener catalysts; iterative screening of solvent systems (e.g., DMF vs. toluene) is advised .

Q. What computational approaches are suitable for predicting biological activity and target binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with oxadiazole and hydrophobic interactions with the cyclopropyl group .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How can structural analogs be designed to enhance activity against resistant microbial strains?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Table :
Substituent ModificationObserved EffectReference
Replacement of cyclopropyl with cyclohexylReduced antimicrobial activity
Addition of electron-withdrawing groups (e.g., -CF3_3) to oxadiazoleIncreased antifungal potency
  • Synthetic Strategy : Introduce halogen atoms (e.g., Cl, F) at the pyrazine ring to improve target binding .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardization : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., MIC values, cytotoxicity thresholds) to identify outliers or protocol-dependent variations .

Key Recommendations

  • Prioritize regioselective synthesis to avoid isomer formation .
  • Validate computational predictions with in vitro assays to resolve activity contradictions .
  • Explore hybrid scaffolds (e.g., oxadiazole-triazole) to enhance bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

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